5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide
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Overview
Description
5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide: is a heterocyclic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol This compound is characterized by a cyclopenta[b]thiophene core structure, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, making it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as liquid crystals and polymers. Its ability to form stable structures with desirable physical properties makes it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of pathogens by interfering with their metabolic processes. The compound may bind to enzymes or other proteins essential for the survival of the microorganisms, thereby disrupting their normal function .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Comparison: Compared to similar compounds, 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring stability and reactivity .
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-10-8(11)7-4-5-2-1-3-6(5)12-7/h4H,1-3,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNALDFYPMMIOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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